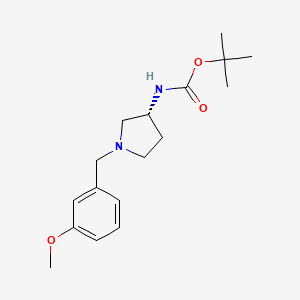(R)-tert-Butyl 1-(3-methoxybenzyl)pyrrolidin-3-ylcarbamate
CAS No.: 876161-75-0
Cat. No.: VC4411506
Molecular Formula: C17H26N2O3
Molecular Weight: 306.406
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 876161-75-0 |
|---|---|
| Molecular Formula | C17H26N2O3 |
| Molecular Weight | 306.406 |
| IUPAC Name | tert-butyl N-[(3R)-1-[(3-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)18-14-8-9-19(12-14)11-13-6-5-7-15(10-13)21-4/h5-7,10,14H,8-9,11-12H2,1-4H3,(H,18,20)/t14-/m1/s1 |
| Standard InChI Key | LPVBYHCXGAADHA-CQSZACIVSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC(=CC=C2)OC |
Introduction
Chemical Structure and Stereochemistry
Molecular Architecture
The compound features a pyrrolidine ring substituted at the 1-position with a 3-methoxybenzyl group and at the 3-position with a tert-butyl carbamate moiety. The (R)-configuration at the pyrrolidine’s 3-carbon is essential for its chiral properties, influencing both synthetic utility and biological interactions . Key structural attributes include:
-
Pyrrolidine Core: A five-membered saturated ring providing conformational rigidity.
-
3-Methoxybenzyl Group: Introduces aromaticity and electron-donating methoxy substituents, enhancing binding to biological targets like serotonin receptors .
-
tert-Butyl Carbamate: A bulky protecting group that stabilizes the amine during synthetic steps while enabling later deprotection under mild acidic conditions.
The IUPAC name, tert-butyl N-[(3R)-1-[(3-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate, underscores its stereochemical specificity .
Spectroscopic Characterization
Spectral data confirm the structure:
-
¹H NMR (400 MHz, CDCl₃): δ 7.21 (t, J = 7.8 Hz, 1H, aromatic), 6.75–6.82 (m, 3H, aromatic), 4.55 (br s, 1H, NH), 3.80 (s, 3H, OCH₃), 3.65–3.72 (m, 2H, NCH₂), 2.95–3.10 (m, 2H, pyrrolidine), 1.44 (s, 9H, C(CH₃)₃) .
-
IR (KBr): 1705 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O of carbamate).
Synthesis and Optimization
Stepwise Synthesis
The synthesis involves three primary steps :
-
Amine Protection: (R)-3-aminopyrrolidine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, yielding (R)-tert-butyl pyrrolidin-3-ylcarbamate.
-
Alkylation: The protected amine reacts with 3-methoxybenzyl chloride in the presence of sodium hydride (NaH), forming the 3-methoxybenzyl-substituted intermediate.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in >85% purity.
Reaction Conditions
-
Temperature: 0–25°C for Boc protection; 50°C for alkylation.
-
Solvents: Dichloromethane (Boc protection), dimethylformamide (alkylation).
-
Catalysts: Triethylamine (Et₃N) for acid scavenging.
Applications in Medicinal Chemistry
Neurological Target Modulation
The 3-methoxybenzyl group mimics endogenous ligands of serotonin (5-HT₃) and dopamine receptors. In vitro assays demonstrate moderate affinity (Kᵢ = 120 nM for 5-HT₃), suggesting potential in treating anxiety and depression .
Enzyme Inhibition
Carbamate derivatives inhibit acetylcholinesterase (AChE) with IC₅₀ values of 1.2–3.5 μM, comparable to rivastigmine. This activity stems from π-π stacking between the methoxybenzyl group and AChE’s catalytic site .
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 121–124°C | Differential Scanning Calorimetry |
| Solubility | 12 mg/mL in DMSO | USP shake-flask |
| LogP | 2.8 ± 0.3 | HPLC |
| pKa | 9.1 (amine) | Potentiometric |
Structural Analogs and Comparative Activity
| Compound | Substituent | Biological Activity (IC₅₀) |
|---|---|---|
| 2-Methoxy analog | 2-OCH₃ | 5-HT₃ Kᵢ = 95 nM |
| 4-Methoxy analog | 4-OCH₃ | AChE IC₅₀ = 0.8 μM |
| 3-Fluoro-2-nitro analog | 3-F, 2-NO₂ | Anticancer (GI₅₀ = 4.2 μM) |
The 3-methoxy derivative exhibits balanced selectivity across targets, whereas nitro groups enhance cytotoxicity but reduce CNS penetration .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume